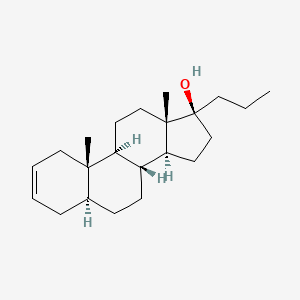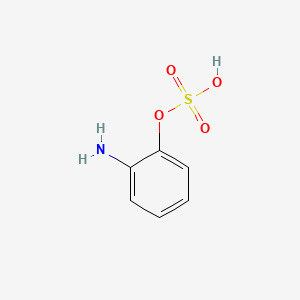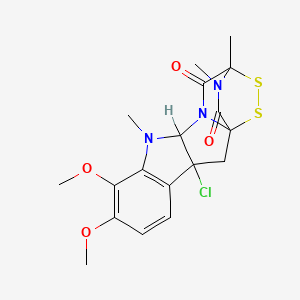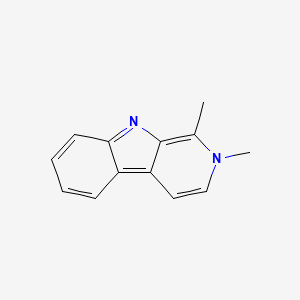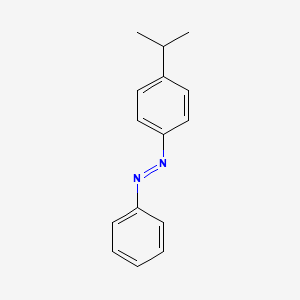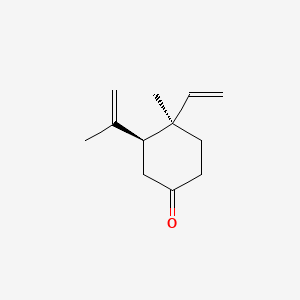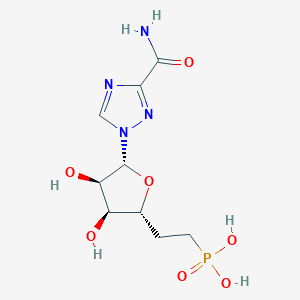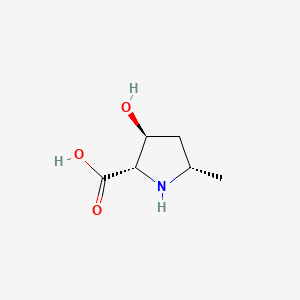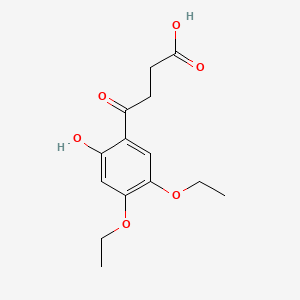
(3-Methyl-2-butenyl)benzene
Vue d'ensemble
Description
"(3-Methyl-2-butenyl)benzene" is a compound of interest in organic chemistry due to its potential applications in various chemical reactions and its unique structural properties. Its study encompasses different aspects, including synthesis methods, molecular structure analysis, and its physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "(3-Methyl-2-butenyl)benzene" often involves reactions like Friedel-Crafts alkylation, as seen in the synthesis of 3-phenyl-1-butanol, which also produces optically active by-products (Segi et al., 1982). Additionally, oxidative Pd-catalyzed cyclization/alkoxycarbonylation has been employed in synthesizing related compounds (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds like "(3-Methyl-2-butenyl)benzene" can be characterized using techniques like single crystal X-ray diffraction, which reveals information about the spatial arrangement of atoms within the molecule. Such studies have been conducted on related compounds to understand their molecular geometry (Kurian et al., 2013).
Chemical Reactions and Properties
The chemical behavior of "(3-Methyl-2-butenyl)benzene" involves various reactions, such as electrophilic substitution and addition reactions typical of aromatic compounds. The reactivity can be influenced by the presence of the methyl and butenyl groups (Armstrong et al., 1998).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding the behavior of "(3-Methyl-2-butenyl)benzene" under different conditions. These properties can be influenced by the compound's molecular structure and can be studied using various analytical techniques (Jin, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential reaction pathways, are essential for understanding how "(3-Methyl-2-butenyl)benzene" interacts in various chemical environments. Studies often focus on its behavior in different types of reactions and under various conditions (Jiang et al., 2016).
Applications De Recherche Scientifique
1. Catalytic Processes and Chemical Synthesis
In a study by Acosta-Ramírez et al. (2008), the catalytic potential of [Ni(COD)2] and TRIPHOS in isomerization reactions was explored. The presence of benzene in the reaction mixture was confirmed, showcasing its role in such catalytic processes (Acosta-Ramírez et al., 2008). Similarly, Zhang and Widenhoefer (2008) demonstrated the use of gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, resulting in high yields of benzene derivatives (Zhang & Widenhoefer, 2008).
2. Stereochemistry in Organic Reactions
Segi et al. (1982) investigated the Friedel-Crafts alkylation of benzene, which produced 3-phenyl-1-butanol with varying configurations. This study highlighted the stereochemical aspects of benzene reactions in organic chemistry (Segi et al., 1982).
3. Detection and Analysis Techniques
Leibrock and Huey (2000) utilized benzene cations in a chemical ionization mass spectrometer to study reactions with volatile organic compounds. This demonstrates the application of benzene derivatives in analytical chemistry for detecting specific organic compounds (Leibrock & Huey, 2000).
4. Synthesis of Specific Organic Compounds
Jian-ping Huang (2006) explored the synthesis of (trans-4-bromo-3-methyl-2-butenyl)oxymethyl benzene, a specific derivative of benzene. This research contributes to the synthesis of complex organic molecules (Huang Jian-ping, 2006).
5. Electrosynthesis and Functionalized Benzene Derivatives
Uneyama et al. (1983) reported on the electrochemical preparation of functionalized benzene derivatives, showcasing the use of electrosynthesis in creating specific benzene compounds (Uneyama et al., 1983).
Safety And Hazards
While specific safety and hazard data for “(3-Methyl-2-butenyl)benzene” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist . It’s also crucial to keep the substance away from sources of ignition .
Propriétés
IUPAC Name |
3-methylbut-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADZHWYGCKKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196330 | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-butenyl)benzene | |
CAS RN |
4489-84-3 | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methyl-2-butenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)
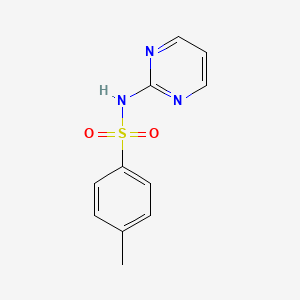
![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/structure/B1208556.png)
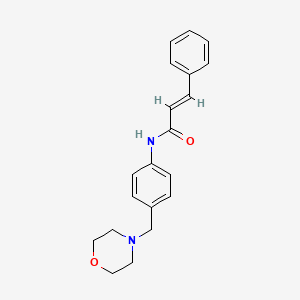
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)
